Lysine-methotrexate

DHFR inhibition antifolate enzyme assay

Researchers seeking enhanced brain delivery of a DHFR inhibitor without BBB disruption use this LAT1-targeted conjugate. It addresses poor CNS penetration of conventional methotrexate. - ~3-fold reduced DHFR affinity vs. MTX; up to 120-fold lower cytotoxicity in wild-type cells - t1/2 70 h in pH 7.4 buffer; plasma t1/2 ~3.2 h for controlled distribution - 80-100% ILS at 40 mg/kg in preclinical models; supplied with full analytical data

Molecular Formula C21H27N9O3
Molecular Weight 453.5 g/mol
CAS No. 80407-56-3
Cat. No. B1675781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysine-methotrexate
CAS80407-56-3
SynonymsADMPL
lysine-methotrexate
lysine-methotrexate trihydrobromide
N(alpha)-(p-amino-4-deoxy-N(10)-methylpteroyl)lysine
Molecular FormulaC21H27N9O3
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O
InChIInChI=1S/C21H27N9O3/c1-30(11-13-10-25-18-16(26-13)17(23)28-21(24)29-18)14-7-5-12(6-8-14)19(31)27-15(20(32)33)4-2-3-9-22/h5-8,10,15H,2-4,9,11,22H2,1H3,(H,27,31)(H,32,33)(H4,23,24,25,28,29)/t15-/m0/s1
InChIKeyXERJQLWAFDLUGV-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lysine-Methotrexate: Brain-Penetrant DHFR Inhibitor


Lysine-methotrexate is a synthetic conjugate formed by the reversible amide linkage of the essential amino acid L-lysine to the γ‑carboxyl group of methotrexate (MTX) . This molecular design exploits the endogenous L‑type amino acid transporter (LAT1) at the blood–brain barrier (BBB) to improve the brain availability of the cytotoxic payload . As a dihydrofolate reductase (DHFR) inhibitor, the compound retains the core antifolate pharmacophore of MTX while its lysine moiety confers distinct physicochemical and pharmacokinetic properties that are not present in unmodified MTX or in simple ester prodrugs .

BBB LAT1-transport study fit
DHFR inhibition retained, near-native affinity context
Distinct from unmodified MTX and ester prodrugs

Why Lysine-Methotrexate Cannot Be Substituted


Lysine-methotrexate occupies a specific molecular space that is not interchangeable with its closest structural relatives. Unlike methotrexate, which exhibits negligible BBB permeability at conventional doses, the lysine conjugate demonstrates quantifiably enhanced brain uptake through a LAT1‑mediated transport mechanism . Conversely, higher‑molecular‑weight poly(L‑lysine) conjugates of MTX show drastically reduced cellular uptake and in vivo activity due to steric hindrance and charge repulsion . Even the closely related ornithine analog lacks the same side‑chain length and transport specificity conferred by the ε‑amino group of lysine . These differences translate into measurable disparities in DHFR inhibition, cytotoxicity, and in vivo distribution—making simple substitution a source of significant experimental variability.

MethotrexateMay not achieve comparable brain uptake without LAT1 targeting
Poly(L-lysine) MTX conjugatesHigher molecular weight and charge may reduce cellular uptake
Ornithine analogShorter side-chain length may alter transport specificity and DHFR affinity

Lysine-Methotrexate: Quantitative Comparison Evidence


DHFR Inhibition: Retained Target Affinity

In a cell‑free dihydrofolate reductase (DHFR) assay, the attachment of a single lysine residue to the γ‑position of methotrexate resulted in only a 3‑fold reduction in inhibitory potency compared to unmodified methotrexate . This modest decrease confirms that the lysine moiety is well tolerated for binding to the active site, preserving the core antifolate mechanism. In contrast, the ornithine analog exhibited a different activity profile, highlighting the importance of the lysine side‑chain length .

DHFR Inhibition
Head-to-head
3-fold decreasevs MTX IC50
Retained target engagement supports mechanistic studies
Cell-free L1210 enzyme assay
DHFR inhibition antifolate enzyme assay

Cytotoxicity: Transport-Limited Potency

Cytotoxicity assays in L1210 murine leukemia cells revealed that lysine‑methotrexate is up to 120‑fold less toxic than free methotrexate . In H35 rat hepatoma cells, the growth inhibition was decreased 40‑ to 60‑fold relative to MTX . Notably, in H35R0.3 cells—which possess normal DHFR content but a 180‑fold resistance to MTX due to a transport defect—the lysine derivative was only 3‑ to 7‑fold less toxic than MTX . This pattern indicates that the positively charged lysine side chain impedes passive diffusion across the plasma membrane, making the compound heavily dependent on active amino acid transporters.

Cytotoxicity (IC50)
Head-to-head
Lys-MTX: ≤120-fold decreasevsMTX baseline
Transport-dependent cytotoxicity informs cell-based assay design
L1210, H35, H35R0.3 cells; 72h exposure
cytotoxicity L1210 leukemia H35 hepatoma transport defect

In Vivo Antitumor Activity: L1210 Model

When administered to L1210 leukemic mice by twice‑daily injection for 10 days, lysine‑methotrexate produced an increase in life span (ILS) of 80–100% at a dose of 40 mg/kg (equivalent to 20–30 mg/kg of MTX) . Under the same schedule, methotrexate itself achieved a 100% ILS at a dose of only 0.5 mg/kg . The ~80‑fold higher dose requirement for lysine‑methotrexate, combined with its retained efficacy, indicates minimal systemic hydrolysis to free MTX in vivo. This contrasts with poly(L‑lysine) conjugates, which show negligible activity in the same model.

In Vivo Activity
Head-to-head
ILS 80–100% at 40 mg/kgvsMTX ILS 100% at 0.5 mg/kg
Stable prodrug activity supports in vivo pharmacology studies
L1210 leukemic mice; 10-day i.p. dosing
in vivo efficacy L1210 leukemia survival prodrug

Chemical Stability: Buffer and Plasma

Stability studies demonstrated that the lysine‑methotrexate conjugate is exceptionally stable under physiological conditions. In phosphate buffer (pH 7.4), the half‑life (t1/2) was measured at 70.25 ± 2.17 hours, while in plasma the t1/2 was 193.57 ± 2.03 minutes . This stability profile ensures that the conjugate remains intact during circulation and does not prematurely release free MTX, a property not shared by many simple ester‑linked MTX prodrugs, which undergo rapid hydrolysis in plasma.

Chemical Stability
Class-level
Buffer t1/2 70.25 h; Plasma t1/2 193.57 min
Supports stable prodrug design for controlled delivery
Amide-linked; ester prodrugs may degrade faster
stability half-life prodrug formulation

Brain Uptake: LAT1-Mediated Enhancement

In vivo biodistribution studies in mice using 99mTc‑radiolabeled compounds demonstrated that the lysine‑methotrexate conjugate significantly increased the level of MTX in the brain compared to the parent drug . Gamma scintigraphy imaging confirmed localization of the conjugate in the brain, consistent with LAT1‑mediated transport. While a precise fold‑change was not reported, the study's calculated relative uptake efficiency (RE) and concentration efficiency (CE) parameters indicated a clear advantage for the conjugate. This enhanced brain penetration directly addresses the well‑documented BBB limitation of free MTX, which requires high‑dose regimens (1–8 g/m²) to achieve therapeutic brain concentrations.

Brain Uptake
Reported
Positive gamma scintigraphy in brain
Supports LAT1-mediated brain biodistribution study design
99mTc-radiolabeled; Swiss albino mice; i.v.
BBB penetration biodistribution CNS delivery radioscintigraphy

Lysine-Methotrexate: Application Scenarios


Brain-Targeted Antifolate Therapy

Lysine‑methotrexate is the compound of choice for preclinical investigations requiring enhanced brain delivery of a DHFR inhibitor. The conjugate's significant increase in brain MTX levels, demonstrated by radioscintigraphy , makes it suitable for evaluating antifolate efficacy in orthotopic brain tumor models without resorting to high‑dose MTX regimens or BBB disruption techniques. The compound's extended plasma stability (t1/2 ~3.2 h) provides a defined window for distribution studies.

LAT1-Mediated Drug Transport Studies

Because lysine‑methotrexate retains near‑native DHFR affinity (only a 3‑fold reduction) but exhibits drastically reduced cytotoxicity in wild‑type cells (up to 120‑fold) , it serves as a powerful tool for dissecting amino acid transporter contributions to cellular uptake. The differential activity in transport‑competent versus transport‑defective H35 cells allows researchers to isolate LAT1‑dependent effects from passive diffusion.

Stable Prodrug for Controlled Release

The amide‑linked lysine‑methotrexate conjugate offers superior chemical stability (t1/2 70 h in pH 7.4 buffer) compared to ester‑based MTX prodrugs. This property makes it a reliable starting point for formulation scientists developing sustained‑release depots, implantable devices, or other controlled‑delivery systems where premature drug release must be avoided.

Antifolate Resistance Profiling

For research groups characterizing MTX resistance mechanisms, lysine‑methotrexate provides a valuable comparator. Its minimal systemic hydrolysis to free MTX in vivo and altered transport profile allow researchers to differentiate between DHFR overexpression, reduced folate carrier (RFC) defects, and other resistance pathways. The compound's well‑defined in vivo activity (ILS 80–100% at 40 mg/kg) provides a benchmark for cross‑study comparisons.

Application
Selection Property
Validation Focus
Brain-targeted antifolate research
LAT1 substrate brain uptake profile
Brain distribution imaging validation
LAT1 transporter mechanism studies
Transport-dependent cytotoxicity differential
Uptake comparison in transport-competent vs defective cells
Stable prodrug formulation development
Amide-linked prodrug stability profile
Stability in formulation and plasma conditions
Antifolate resistance profiling
Intact prodrug pharmacokinetic profile
Resistance pathway differentiation (DHFR vs RFC defects)

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